molecular formula C15H15IO3 B1453758 4-(4-Iodophenoxymethyl)-1,2-dimethoxybenzene CAS No. 1283383-50-5

4-(4-Iodophenoxymethyl)-1,2-dimethoxybenzene

Cat. No. B1453758
CAS RN: 1283383-50-5
M. Wt: 370.18 g/mol
InChI Key: PMCKWNINKFQNFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 28 bond(s). There are 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) . It contains total 27 atom(s); 11 Hydrogen atom(s), 13 Carbon atom(s), 2 Oxygen atom(s), and 1 Iodine atom(s) .

Scientific Research Applications

Thermochemical Properties and Substituent Effects

Methoxyphenols, including derivatives like 1,2-dimethoxybenzene, are structural fragments of various antioxidants and biologically active molecules known for forming strong hydrogen bonds. Research on these compounds, including their thermochemical properties and substituent effects, helps understand their stability and reactivity. This is crucial for developing materials with specific properties, such as antioxidants or substrates for chemical reactions (Varfolomeev et al., 2010).

Energy Storage Materials

1,4-Dimethoxybenzene derivatives have been investigated for their potential as catholytes in non-aqueous redox flow batteries. Such studies aim to enhance the chemical stability and solubility of these materials in their oxidized forms, thereby improving the efficiency and longevity of energy storage devices (Jingjing Zhang et al., 2017).

Organic Synthesis and Chemical Reactions

The synthesis and reaction behaviors of dimethoxybenzene derivatives, such as their role in beta-O-4 bond cleavage of lignin model compounds, are studied to understand and improve processes like biomass conversion and the synthesis of complex organic molecules. This knowledge facilitates the development of more efficient and sustainable chemical processes (Kineo Takeno et al., 2012).

Photochemical Studies

Research on the photo-Fries rearrangement of dimethoxybenzene derivatives contributes to the field of photochemistry, where understanding the behavior of molecules under light exposure is key to developing new materials and reactions for industrial and medical applications (K. Park et al., 2003).

Environmental Science and Technology

Studies on the ozonolysis of lignin models, including dimethoxybenzenes, in aqueous solutions help understand the degradation pathways of organic pollutants. This research is crucial for environmental protection and the development of methods for treating water and soil contaminated with organic compounds (E. Mvula et al., 2009).

properties

IUPAC Name

4-[(4-iodophenoxy)methyl]-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO3/c1-17-14-8-3-11(9-15(14)18-2)10-19-13-6-4-12(16)5-7-13/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCKWNINKFQNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COC2=CC=C(C=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodophenoxymethyl)-1,2-dimethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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